molecular formula C16H11Cl2NOS B1420573 2-(5-Chloro-2-thienyl)-6-ethylquinoline-4-carbonyl chloride CAS No. 1160257-20-4

2-(5-Chloro-2-thienyl)-6-ethylquinoline-4-carbonyl chloride

Cat. No.: B1420573
CAS No.: 1160257-20-4
M. Wt: 336.2 g/mol
InChI Key: WXFHTORNLNVNRN-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-thienyl)-6-ethylquinoline-4-carbonyl chloride is a chemical reagent classified as a heterocyclic acyl chloride and is intended for research applications only. This compound serves as a versatile building block in organic synthesis, particularly for the formation of various quinoline derivatives through nucleophilic substitution reactions. The reactive carbonyl chloride group enables facile acylation of amines, alcohols, and other nucleophiles , leading to the creation of amides, esters, and related compounds for further investigation. Quinoline derivatives are of significant interest in medicinal chemistry research; for instance, structurally similar quinoline analogs have demonstrated potent antiviral activity against Enterovirus D68 (EV-D68) through inhibition of the viral 2C protein, a multi-functional protein essential for viral replication. The molecular structure of this reagent incorporates a quinoline core substituted with an ethyl group at the 6-position and a 5-chlorothiophen-2-yl group at the 2-position. The carbonyl chloride functional group acts as an acyl chloride , allowing the compound to participate in reactions such as Friedel-Crafts acylations. Researchers utilize this and related compounds as intermediates in the development of new molecular entities for potential use in various scientific fields. This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-6-ethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NOS/c1-2-9-3-4-12-10(7-9)11(16(18)20)8-13(19-12)14-5-6-15(17)21-14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFHTORNLNVNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701187337
Record name 2-(5-Chloro-2-thienyl)-6-ethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160257-20-4
Record name 2-(5-Chloro-2-thienyl)-6-ethyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Chloro-2-thienyl)-6-ethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(5-Chloro-2-thienyl)-6-ethylquinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with a chloro substituent and an ethyl-thiophene moiety, along with a carbonyl chloride functional group. These structural characteristics contribute to its reactivity and biological properties.

PropertyDetails
Molecular FormulaC₁₃H₉ClN₂OS
Molecular Weight276.73 g/mol
Functional GroupsCarbonyl chloride, chloro, thienyl

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties . Studies have shown its effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values demonstrate its potential as a scaffold for developing new antibacterial agents.

  • Case Study : In a comparative study, derivatives of this compound showed MIC values ranging from 20 to 40 µM against S. aureus, while E. coli exhibited MIC values between 40 and 70 µM, indicating moderate antibacterial activity compared to standard antibiotics like ceftriaxone .

Anticancer Activity

The compound has also been investigated for anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific cellular pathways.

  • Mechanism of Action : The interaction with enzymes or receptors alters their activity, potentially triggering pathways associated with cell death. For instance, it may enhance the expression of phosphorylated ERK1/2 and activate the transcription factor NF-kappa-B in certain cell types .

The biological activity of this compound can be attributed to its ability to bind to various biological macromolecules:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activities, influencing cellular responses.
  • Nucleophilic Substitution : The carbonyl chloride group allows for nucleophilic substitution reactions, facilitating the synthesis of more biologically active derivatives .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameBiological ActivityUnique Features
6-EthylquinolineModerate antibacterialLacks halogen substitution
7-ChloroquinolineLimited antimicrobialDifferent chlorine position
6-Chloroquinoline-4-carboxylic acidAntibacterialContains carboxylic acid group
5-EthylthienylquinoneVariesNo quinoline structure

Research Findings

Recent studies have focused on synthesizing derivatives from this compound to enhance its biological activity:

  • Synthesis Techniques : Multi-step organic reactions are commonly employed to create derivatives with improved efficacy against targeted pathogens or cancer cells.
  • In Vitro Studies : Various derivatives have been tested for their antibacterial and anticancer properties, revealing that modifications can significantly impact their biological effectiveness.

Comparison with Similar Compounds

Thienyl vs. Phenyl Substituents

The 5-chloro-2-thienyl group in the target compound provides stronger electron-withdrawing effects compared to chlorophenyl analogs (e.g., sc-320421 and sc-320723), which accelerates its reactivity in acylations.

Ethyl vs. Methyl at Position 6

The ethyl group at the 6-position increases lipophilicity compared to methyl analogs (e.g., Ref: 10-F368379), enhancing membrane permeability in bioactive molecules. However, this substitution may reduce solubility in polar solvents, necessitating formulation adjustments in pharmaceutical applications .

Core Heterocycle Variations

Replacing the quinoline core with quinoxaline (e.g., 2,3-dichloroquinoxaline-6-carbonyl chloride) alters electronic delocalization, leading to distinct UV-Vis absorption profiles. Quinoxaline derivatives are preferred in optoelectronic materials, whereas quinoline-based acyl chlorides dominate medicinal chemistry due to their bioisosteric compatibility .

Commercial and Research Relevance

  • Pricing Trends: Most quinoline-4-carbonyl chlorides are priced at $150 per 100 mg (e.g., sc-320421, sc-320723), while halogen-rich derivatives like 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride (sc-337094) cost $200 due to complex synthesis .
  • Discontinuations : Methyl-substituted thienyl analogs (Ref: 10-F368379) are discontinued, highlighting supply chain challenges for smaller alkyl groups in this class .

Research Findings

  • Reactivity : The target compound’s thienyl group facilitates regioselective acylations in peptide mimetics, outperforming phenyl analogs in reaction yields by ~15% .
  • Biological Activity: Ethyl-substituted quinoline derivatives demonstrate improved pharmacokinetic profiles in preclinical antimicrobial studies compared to methyl variants, with 20% higher bioavailability in murine models .

Preparation Methods

Step 1: Formation of Quinoline Core

Starting Material : 2-Amino-5-ethylbenzoic acid
Reagents : Glycerol, concentrated H₂SO₄, nitrobenzene (oxidizing agent).
Conditions : Heating at 120–150°C under reflux.
Mechanism : Cyclodehydration forms the quinoline ring.

Reaction Scheme :
$$
\text{2-Amino-5-ethylbenzoic acid} \xrightarrow[\text{H}2\text{SO}4, \Delta]{\text{Glycerol}} \text{6-Ethylquinoline-4-carboxylic acid}
$$

Yield : ~60–70% (based on analogous Skraup reactions).

Step 3: Acyl Chloride Formation

Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
Conditions : Reflux in anhydrous dichloromethane, 4–6 h.

Reaction Scheme :
$$
\text{2-(5-Chloro-2-thienyl)-6-ethylquinoline-4-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Target Compound}
$$

Yield : >90%.

Friedländer Annulation Route

Step 1: Condensation of Aminobenzaldehyde

Starting Material : 2-Amino-5-ethylbenzaldehyde
Reagents : 5-Chloro-2-thiophenecarboxaldehyde, Knoevenagel catalyst (e.g., L-proline).
Conditions : Solvent-free, 90°C, 1 h.

Reaction Scheme :
$$
\text{2-Amino-5-ethylbenzaldehyde} + \text{5-Chloro-2-thiophenecarboxaldehyde} \xrightarrow{\text{L-proline}} \text{Quinoline Intermediate}
$$

Yield : ~80–85%.

Step 2: Oxidation to Carboxylic Acid

Reagents : KMnO₄ in acidic medium.
Conditions : 70°C, 3 h.

Reaction Scheme :
$$
\text{Quinoline Intermediate} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{2-(5-Chloro-2-thienyl)-6-ethylquinoline-4-carboxylic acid}
$$

Yield : ~70%.

Step 3: Chlorination with SOCl₂

Same as Skraup route (Step 3).

Industrial-Scale Optimization

Key Parameters :

Table 1: Comparative Analysis of Methods

Parameter Skraup Route Friedländer Route
Total Yield 65% 75%
Reaction Time 18–24 h 6–8 h
Scalability Moderate High
Byproducts Nitrobenzene waste Minimal

Challenges and Solutions

  • Regioselectivity : Controlled by steric effects of the ethyl group.
  • Thiophene Reactivity : Use of Pd catalysts ensures selective coupling.
  • Safety : SOCl₂ handled under N₂ atmosphere due to moisture sensitivity.

Spectroscopic Validation

  • IR : Strong C=O stretch at 1760 cm⁻¹ (acyl chloride).
  • ¹H NMR (CDCl₃): δ 8.9 (s, 1H, quinoline-H), 7.6 (d, 1H, thienyl-H), 2.8 (q, 2H, CH₂CH₃).

Q & A

Q. Table 1. Comparison of Synthetic Methods for Quinoline Derivatives

MethodYield (%)Reaction TimeKey AdvantageLimitationReference
Skraup Reaction60–756–8 hoursHigh regioselectivityRequires strong acids (H₂SO₄)
Microwave Synthesis80–9020–30 minutesRapid, energy-efficientLimited to small-scale reactions
Continuous-Flow85–955–10 minutesScalable, consistent heatingHigh initial equipment cost

Q. Table 2. Key Spectroscopic Benchmarks

TechniqueDiagnostic SignalInterpretationReference
¹H NMRδ 8.5–9.0 ppm (quinoline H-2, H-8)Confirms aromatic proton environment
IR1775 cm⁻¹ (C=O stretch)Validates acyl chloride formation
HRMS[M+H]⁺ = 352.0245 (C₁₆H₁₁Cl₂NOS)Verifies molecular formula

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Chloro-2-thienyl)-6-ethylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(5-Chloro-2-thienyl)-6-ethylquinoline-4-carbonyl chloride

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